Ethyl ((2r,3s,5r)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl) carbonate Ethyl ((2r,3s,5r)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl) carbonate
Brand Name: Vulcanchem
CAS No.: 40631-88-7
VCID: VC6414466
InChI: InChI=1S/C13H18N2O7/c1-3-20-13(19)22-8-4-10(21-9(8)6-16)15-5-7(2)11(17)14-12(15)18/h5,8-10,16H,3-4,6H2,1-2H3,(H,14,17,18)/t8-,9+,10+/m0/s1
SMILES: CCOC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C
Molecular Formula: C13H18N2O7
Molecular Weight: 314.294

Ethyl ((2r,3s,5r)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl) carbonate

CAS No.: 40631-88-7

Cat. No.: VC6414466

Molecular Formula: C13H18N2O7

Molecular Weight: 314.294

* For research use only. Not for human or veterinary use.

Ethyl ((2r,3s,5r)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl) carbonate - 40631-88-7

Specification

CAS No. 40631-88-7
Molecular Formula C13H18N2O7
Molecular Weight 314.294
IUPAC Name ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] carbonate
Standard InChI InChI=1S/C13H18N2O7/c1-3-20-13(19)22-8-4-10(21-9(8)6-16)15-5-7(2)11(17)14-12(15)18/h5,8-10,16H,3-4,6H2,1-2H3,(H,14,17,18)/t8-,9+,10+/m0/s1
Standard InChI Key SSKQXFULRUSHJN-IVZWLZJFSA-N
SMILES CCOC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C

Introduction

Structural and Stereochemical Analysis

The compound’s molecular formula is C₁₃H₁₈N₂O₇, with a molecular weight of 314.294 g/mol. Its structure comprises three key components:

  • Tetrahydrofuran ring: A five-membered oxygen-containing ring with a (2R,3S,5R) stereochemical configuration.

  • Pyrimidine moiety: A 5-methyl-2,4-dioxo-3,4-dihydropyrimidine group, which introduces hydrogen-bonding capabilities and planar aromaticity.

  • Ethyl carbonate ester: A labile functional group that enhances solubility and serves as a potential prodrug activation site.

The stereochemistry at positions 2, 3, and 5 of the THF ring is critical for biological activity, as it influences molecular recognition by enzymes or receptors. The (2R,3S,5R) configuration suggests a synthetic pathway involving asymmetric catalysis or chiral starting materials.

Physicochemical Properties

Experimental data for this compound are sparse, but inferences can be drawn from structural analogs:

PropertyValue/DescriptionSource
Molecular Weight314.294 g/mol
SolubilityLikely polar aprotic solvents (DMF, DMSO)
StabilitySusceptible to hydrolysis (carbonate group)
Melting PointNot reported

The ethyl carbonate group confers moderate lipophilicity, balancing the polar THF and pyrimidine components. Stability studies under varying pH and temperature conditions are needed to assess shelf-life and compatibility with formulation excipients.

Research Gaps and Future Directions

  • Synthetic Optimization: Detailed protocols for stereoselective synthesis are needed.

  • Biological Screening: Antiviral/anticancer assays to validate hypothetical applications.

  • Stability Studies: Kinetic analysis of carbonate hydrolysis under physiological conditions .

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